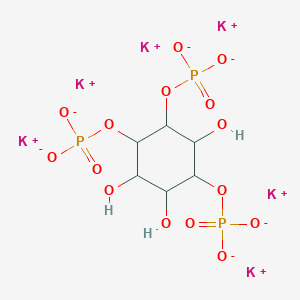

Ins(1,4,5)-P3 hexapotassium salt;1,4,5-IP3 hexapotassium salt

Description

Ins(1,4,5)-P3 hexapotassium salt (D-myo-inositol 1,4,5-trisphosphate hexapotassium salt; CAS 103476-24-0) is a critical second messenger in intracellular signaling. It mediates calcium (Ca²⁺) release from the endoplasmic reticulum by binding to Ins(1,4,5)P3 receptors (IP3Rs) . The compound has the molecular formula C₆H₉K₆O₁₅P₃ (MW: 648.64) and is stored at -20°C to maintain stability . Its primary role in research includes studying Ca²⁺ signaling pathways, enzyme interactions, and receptor dynamics.

Properties

CAS No. |

103476-24-0 |

|---|---|

Molecular Formula |

C6H9K6O15P3 |

Molecular Weight |

648.64 g/mol |

IUPAC Name |

hexapotassium;(2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl) phosphate |

InChI |

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6 |

InChI Key |

DVOPWCOAGWTTEN-UHFFFAOYSA-H |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

PLC catalyzes the hydrolysis of PIP2 at the sn-3 position of the glycerol backbone, yielding Ins(1,4,5)-P3 and diacylglycerol (DAG). The reaction is typically performed in buffered aqueous solutions (pH 7.0–7.5) containing divalent cations like Ca²⁺ or Mg²⁺ to stabilize enzyme activity.

Key Parameters:

Post-Reaction Processing

The crude product is purified via ion-exchange chromatography due to the high negative charge of Ins(1,4,5)-P3. Potassium counterions are introduced during neutralization, forming the hexapotassium salt.

Purification Table

| Step | Conditions | Outcome |

|---|---|---|

| Enzyme Removal | Ultrafiltration (30 kDa cutoff) | Isolates Ins(1,4,5)-P3 from PLC |

| Desalting | Gel filtration (Sephadex G-25) | Removes detergents and free ions |

| Cation Exchange | Potassium-form resin (pH 6.8) | Exchanges protons for K⁺ ions |

Chemical Synthesis via Phosphitylation and Oxidation

Chemical synthesis routes are employed to produce enantiomerically pure Ins(1,4,5)-P3, avoiding enzymatic batch variability. A representative pathway involves phosphitylation of protected myo-inositol derivatives.

Stepwise Phosphorylation

- Protection of Hydroxyl Groups:

- Phosphitylation:

- Oxidation:

- Deprotection:

Analytical Validation and Quality Control

Structural Confirmation

Purity Assessment

- TLC: Silica plates (CHCl₃/MeOH/H₂O, 60:35:6) show a single spot (Rf = 0.42).

- HPLC: C18 column with ion-pairing reagents (e.g., tetrabutylammonium phosphate) achieves >98% purity.

Industrial-Scale Production Challenges

Yield Optimization

Stability Considerations

- Storage: Lyophilized powder is stable at -20°C for >2 years; aqueous solutions degrade within weeks.

- Counterion Exchange: Residual Na⁺ or Li⁺ impurities reduce bioactivity, necessitating rigorous cation exchange.

Emerging Methodologies

Solid-Phase Synthesis

Recent advances use resin-bound myo-inositol to streamline phosphorylation and reduce purification steps, though scalability remains limited.

Biocatalytic Cascades

Co-immobilizing PLC and inositol phosphate kinases on magnetic beads enables one-pot synthesis of Ins(1,4,5)-P3 from PIP2, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with additional oxygen atoms, while reduction may produce inositol phosphates with fewer oxygen atoms .

Scientific Research Applications

Chemical Properties and Mechanism of Action

D-myo-Inositol 1,4,5-trisphosphate hexapotassium salt is produced through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C. This process generates Ins(1,4,5)P3, which binds to specific receptors on the endoplasmic reticulum (ER), leading to the release of calcium ions (Ca²⁺) into the cytoplasm. The binding affinity of Ins(1,4,5)P3 is high (EC50 = 0.1 μM), indicating its potent biological activity .

Biological Functions

- Calcium Mobilization : Ins(1,4,5)P3 is crucial for the release of Ca²⁺ from intracellular stores. This mobilization is vital for various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation .

- Signal Transduction : It acts as a second messenger in multiple signaling pathways, facilitating communication between extracellular signals and intracellular responses. For instance, during excitation-contraction coupling in skeletal muscle, Ins(1,4,5)P3 mediates calcium release from the sarcoplasmic reticulum .

Research Applications

D-myo-Inositol 1,4,5-trisphosphate hexapotassium salt has been utilized in various research contexts:

- Neuroscience : Studies have demonstrated its role in synaptic transmission and plasticity. For example, it is involved in the signaling mechanisms that underlie learning and memory processes .

- Cardiovascular Research : Research indicates that Ins(1,4,5)P3 signaling pathways are implicated in heart muscle contraction and relaxation mechanisms .

- Cancer Biology : Elevated levels of Ins(1,4,5)P3 have been associated with enhanced cell proliferation and survival in certain cancer types. This suggests potential therapeutic targets for cancer treatment .

Table: Summary of Case Studies Involving D-myo-Inositol 1,4,5-trisphosphate hexapotassium salt

| Study Title | Authors | Findings | Application |

|---|---|---|---|

| Role in Glucose-Stimulated Insulin Secretion | Li et al. (2016) | Junctophilin 3 expression enhances insulin secretion via Ins(1,4,5)P3 signaling | Diabetes research |

| Excitation-Contraction Coupling in Skeletal Muscle | Various | Demonstrated that Ins(1,4,5)P3 facilitates calcium release during muscle contraction | Muscle physiology |

| Regulation of Calcium Oscillations | King & Rittenhouse (2000) | Showed that Ins(1,4,5)P3 levels influence calcium oscillation dynamics in platelets | Hematology |

Mechanism of Action

The mechanism of action of D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) involves its role as a second messenger in cellular signaling pathways. It acts by inhibiting the activity of specific kinases, leading to an increase in the levels of other inositol phosphates. This, in turn, regulates the activity of calcium-activated chloride channels and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Stereoisomers

D-Ins(2,4,5)P3

- Structure : Phosphate groups at positions 2,4,5 instead of 1,4,4.

- Activity : Exhibits reduced binding affinity to IP3Rs, with an IC₅₀ of ~0.6 μM compared to D-Ins(1,4,5)P3 (IC₅₀: 0.3 μM) in platelet membrane assays .

- Implications : The 1-phosphate group is critical for high-affinity receptor binding.

L-Ins(1,4,5)P3

- Structure : Enantiomer of D-Ins(1,4,5)P3.

- Activity : Weak inhibitor of [³H]Ins(1,4,5)P3 binding (IC₅₀ >10 μM), highlighting stereospecificity in receptor interactions .

Ins(1,5,6)P3

- Structure : Phosphate groups at positions 1,5,5.

- Activity: Not directly studied in the evidence, but positional isomerism likely reduces Ca²⁺-mobilizing efficacy due to altered receptor recognition .

Fluorinated Analogues

D-2,2-F₂-Ins(1,4,5)P3

- Modification : Axial fluorine substitution at the 2-position.

- Activity: Retains high potency (EC₅₀: 0.21 μM vs. 0.13 μM for Ins(1,4,5)P3) in Ca²⁺ release assays.

- Significance : The 2-hydroxyl group is dispensable for receptor activation but contributes to enzyme-substrate recognition.

D-6-Deoxy-Ins(1,4,5)P3

Metabolic and Enzymatic Interactions

Metabolism by IP3 3-Kinase and 5-Phosphatase

- 3-Kinase Pathway : Phosphorylates Ins(1,4,5)P3 to Ins(1,3,4,5)P4.

- 5-Phosphatase Pathway : Hydrolyzes Ins(1,4,5)P3 to Ins(1,4)P2.

Functional Comparison in Calcium Signaling

Research Implications

- Structural Insights : The 1- and 6-phosphate/hydroxyl groups are critical for receptor binding, while the 2-position tolerates modifications .

- Therapeutic Potential: Fluorinated analogues with prolonged metabolic stability (e.g., D-2,2-F₂-Ins(1,4,5)P3) could enhance Ca²⁺ signaling studies .

- Enzyme Targeting : Differential regulation by 3-kinase and 5-phosphatase highlights pathways for modulating Ca²⁺ oscillations .

Biological Activity

D-myo-Inositol 1,4,5-trisphosphate hexapotassium salt (Ins(1,4,5)-P3) is a significant intracellular signaling molecule that plays a crucial role in calcium (Ca²⁺) mobilization within cells. This article explores its biological activity, mechanisms of action, and implications in various physiological processes.

Overview of Ins(1,4,5)-P3

Ins(1,4,5)-P3 is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) by the action of phospholipase C. It acts as a second messenger that facilitates the release of Ca²⁺ from the endoplasmic reticulum (ER) into the cytoplasm. The hexapotassium salt form enhances its solubility and stability for experimental applications.

Ins(1,4,5)-P3 exerts its effects primarily through binding to specific receptors known as Inositol 1,4,5-trisphosphate receptors (InsP3Rs), which are located on the ER membrane. Upon binding to Ins(1,4,5)-P3, these receptors undergo conformational changes that allow the release of Ca²⁺ into the cytosol.

Key Features:

- EC50 Value : The effective concentration (EC50) for Ca²⁺ mobilization is approximately 0.1 μM .

- Isoform Specificity : There are three isoforms of InsP3R (R1, R2, R3), each with distinct regulatory properties and tissue distribution. For instance, R2 has a higher affinity for Ins(1,4,5)-P3 compared to R1 and R3 .

Biological Functions

The release of Ca²⁺ triggered by Ins(1,4,5)-P3 is vital for numerous cellular processes:

- Muscle Contraction : In cardiac and skeletal muscle cells, Ca²⁺ release is essential for excitation-contraction coupling .

- Hormonal Secretion : In pancreatic beta cells, Ins(1,4,5)-P3 mediates insulin secretion in response to glucose stimulation .

- Neurotransmitter Release : In neurons, it plays a role in synaptic transmission and plasticity .

Case Study 1: Pancreatic Acinar Cells

In studies using rat pancreatic acini, it was demonstrated that Ins(1,4,5)-P3 effectively induces rapid Ca²⁺ release from non-mitochondrial stores within 1 second of stimulation by secretagogues. This process is crucial for digestive enzyme secretion .

Case Study 2: Cardiac Myocytes

Research indicates that Ins(1,4,5)-P3 signaling is altered in heart failure models. The impaired Ca²⁺ release via InsP3R contributes to reduced contractility observed in failing hearts .

Data Table: Comparison of InsP3R Isoforms

| Isoform | Tissue Distribution | Affinity for Ins(1,4,5)-P3 | Role |

|---|---|---|---|

| R1 | Brain | Low | Neuronal signaling |

| R2 | Pancreas | High | Hormonal secretion |

| R3 | Heart | Moderate | Cardiac function |

Q & A

Q. What is the primary biochemical role of Ins(1,4,5)-P3 hexapotassium salt in cellular signaling?

Ins(1,4,5)-P3 hexapotassium salt is a stabilized form of the second messenger D-myo-inositol 1,4,5-trisphosphate (1,4,5-IP3), which binds to Ins(1,4,5)P3 receptors (IP3Rs) on the endoplasmic reticulum (ER) to trigger Ca²⁺ release into the cytosol. This Ca²⁺ flux regulates processes like gene expression, metabolism, and apoptosis . Methodologically, researchers use this salt in cell-free systems or microinjection experiments to study calcium dynamics, ensuring its solubility and stability in aqueous buffers.

Q. How can researchers verify the purity and stability of Ins(1,4,5)-P3 hexapotassium salt in experimental setups?

Purity can be confirmed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect degradation products like Ins(1,4)P2 or Ins(4,5)P2. Stability tests should include pH monitoring (neutral to slightly alkaline conditions preferred) and storage at -20°C in lyophilized form or -80°C in solution to prevent hydrolysis .

Q. What are standard protocols for preparing Ins(1,4,5)-P3 hexapotassium salt solutions for calcium release assays?

Dissolve the salt in calcium-free, buffered solutions (e.g., HEPES or Tris) to avoid precipitation. Use concentrations ranging from 0.1–10 µM, validated via dose-response curves. Include controls with inactive analogues (e.g., Ins(1,3,4)P3) to confirm specificity for IP3Rs .

Advanced Research Questions

Q. How do mutations in IP3-binding proteins affect Ins(1,4,5)-P3 hexapotassium salt’s efficacy in calcium signaling studies?

Site-directed mutagenesis studies on aldolase A revealed that residues like R42, K107, and K146 are critical for Ins(1,4,5)P3 binding. Mutants (e.g., K146Q) show abolished binding, highlighting the role of electrostatic interactions. Researchers should combine mutagenesis with competitive binding assays (e.g., EC50 for Fru(1,6)P2 displacement) and molecular docking simulations to map binding domains .

Q. How can contradictory data on Ins(1,4,5)P3 metabolism in plant models be resolved?

In Arabidopsis, SAL1/fry1 mutants accumulate Ins(1,4,5)P3 despite weak direct activity on this substrate. This suggests indirect regulation via upstream metabolites (e.g., Ins(1,4)P2). To address contradictions, employ isotopic labeling (³H-inositol) coupled with phosphatase inhibition assays and genetic complementation studies to trace metabolic pathways .

Q. What experimental designs distinguish competitive vs. non-competitive binding of Ins(1,4,5)-P3 hexapotassium salt with other ligands?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. For example, Fru(1,6)P2 displaces Ins(1,4,5)P3 from aldolase A with increased EC50 in mutants, indicating competitive binding. Pair these with structural analyses (cryo-EM or X-ray crystallography) to confirm overlapping binding sites .

Q. How does the hexapotassium salt formulation impact Ins(1,4,5)P3’s interaction with lipid bilayers or protein complexes?

The potassium counterions enhance solubility but may interfere with electrostatic interactions in membrane-proximal assays. Compare results with triammonium or lithium salts (e.g., Ins(1,4,5)P3 triammonium salt) in liposome-based ER models to assess cation-specific effects .

Methodological Challenges & Solutions

Q. What are common pitfalls in quantifying Ins(1,4,5)-P3 hexapotassium salt’s intracellular concentrations?

- Pitfall : Rapid metabolism by IP3 kinases/phosphatases.

- Solution : Use kinase inhibitors (e.g., Li⁺ for inositol monophosphatase) or non-hydrolysable analogues (e.g., adenophostin A) in live-cell imaging (e.g., fluorescent Ca²⁺ indicators like Fluo-4) .

Q. How to validate Ins(1,4,5)-P3 hexapotassium salt’s specificity in receptor-binding assays?

- Approach : Combine IP3R knockout cell lines with rescue experiments (wild-type vs. mutant IP3R transfection).

- Controls : Include structurally similar but inactive isomers (e.g., Ins(2,4,5)P3) to rule out off-target effects .

Data Interpretation Tables

Q. Table 1. Key Residues in Aldolase A for Ins(1,4,5)P3 Binding

| Mutation | Catalytic Activity | Ins(1,4,5)P3 Binding Affinity (Ki) | EC50 for Fru(1,6)P2 Displacement |

|---|---|---|---|

| Wild-type | Normal | 1.0 µM | 10 µM |

| R42A | Normal | 5.2 µM | 45 µM |

| K229A | Lost | 1.1 µM | 12 µM |

| K146Q | Lost | No binding | N/A |

| Data derived from site-directed mutagenesis and SPR assays . |

Q. Table 2. Metabolic Pathways of Ins(1,4,5)P3 in Arabidopsis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.